molecular formula C17H16N2O3S B2794269 N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide CAS No. 919862-96-7

N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2794269
CAS No.: 919862-96-7
M. Wt: 328.39
InChI Key: AKXVVNSZFYMNTI-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide is a chemical compound with a complex structure that includes a cyanophenyl group and an isopropylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-cyanophenylamine with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at low temperatures, to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and π-π interactions with aromatic residues in the target protein, while the isopropylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)piperazine: This compound has a similar cyanophenyl group but differs in the presence of a piperazine ring instead of a benzamide core.

    N-(2-cyanophenyl)picolinamide: This compound also contains a cyanophenyl group but has a picolinamide core.

Uniqueness

N-(2-cyanophenyl)-3-(isopropylsulfonyl)benzamide is unique due to the presence of both the isopropylsulfonyl and benzamide groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and specificity in various applications.

Properties

IUPAC Name

N-(2-cyanophenyl)-3-propan-2-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-12(2)23(21,22)15-8-5-7-13(10-15)17(20)19-16-9-4-3-6-14(16)11-18/h3-10,12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXVVNSZFYMNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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